(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and bromo functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available precursors such as 6-bromo-1,3-dioxaindan and an appropriate amino alcohol.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product can be purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or sodium azide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromo group with a thiol would yield a thioether derivative.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, it could be explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry
In material science, it may be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(6-chloro-1,3-dioxaindan-5-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-2-(6-fluoro-1,3-dioxaindan-5-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromo group in (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol may impart unique reactivity and properties compared to its chloro and fluoro analogs
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
(2S)-2-amino-2-(6-bromo-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10BrNO3/c10-6-2-9-8(13-4-14-9)1-5(6)7(11)3-12/h1-2,7,12H,3-4,11H2/t7-/m1/s1 |
InChI Key |
COTKCRBYNIXCGC-SSDOTTSWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)[C@@H](CO)N)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(CO)N)Br |
Origin of Product |
United States |
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